molecular formula C16H26ClNO B5229607 N-butyl-6-(2-chlorophenoxy)hexan-1-amine

N-butyl-6-(2-chlorophenoxy)hexan-1-amine

Cat. No.: B5229607
M. Wt: 283.83 g/mol
InChI Key: ZDZLZPOPOCRDKF-UHFFFAOYSA-N
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Description

N-butyl-6-(2-chlorophenoxy)hexan-1-amine is an alkylamine derivative featuring a hexan-1-amine backbone substituted with a butyl group at the nitrogen atom and a 2-chlorophenoxy group at the sixth carbon. The 2-chlorophenoxy moiety introduces steric and electronic effects that may influence receptor binding or metabolic stability .

Properties

IUPAC Name

N-butyl-6-(2-chlorophenoxy)hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO/c1-2-3-12-18-13-8-4-5-9-14-19-16-11-7-6-10-15(16)17/h6-7,10-11,18H,2-5,8-9,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZLZPOPOCRDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(2-chlorophenoxy)hexan-1-amine typically involves the reaction of 2-chlorophenol with 6-bromohexan-1-amine under basic conditions to form the intermediate 6-(2-chlorophenoxy)hexan-1-amine. This intermediate is then reacted with butyl bromide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(2-chlorophenoxy)hexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-butyl-6-(2-chlorophenoxy)hexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in studies involving cell signaling and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-6-(2-chlorophenoxy)hexan-1-amine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Halogen Effects

N-butyl-6-(4-chlorophenoxy)hexan-1-amine (CAS 5564-49-8)
  • Key Difference: Chlorine substitution at the para (4th) position of the phenoxy group instead of the ortho (2nd) position.
  • Electronic effects: The ortho-chlorine may enhance dipole interactions with biological targets, while the para-isomer could exhibit stronger resonance stabilization .
  • Activity: No direct anticonvulsant data are available, but related quinazolinone derivatives show that 2,4-dichlorophenoxy groups confer higher activity than 2- or 4-chlorophenoxy alone .
N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine
  • Key Difference: Methyl groups at the 2- and 4-positions of the phenoxy ring instead of chlorine.
  • Loss of halogen bonding capacity may lower specificity for targets reliant on such interactions .

Amine Chain Modifications

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride
  • Key Differences: Benzyl group replaces butyl at the amine. 4-Phenylbutoxy replaces 2-chlorophenoxy.
  • The phenylbutoxy chain increases hydrophobicity and may prolong metabolic half-life .
XOB (N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine)
  • Key Differences :
    • Bromo- and methoxy-substituted phenethylamine replaces butylamine.
    • Extended 4-phenylbutoxy chain.
  • Impact :
    • The bromo and methoxy groups enable strong interactions with neurotransmitter receptors, as seen in its dual antagonism of 5-HT2A receptors and VGSCs.
    • The extended alkoxy chain may improve blood-brain barrier penetration compared to shorter chains .

Physicochemical and Thermodynamic Properties

Compound Molecular Weight logP (Predicted) Solubility (Organic Solvents)
N-butyl-6-(2-chlorophenoxy)hexan-1-amine 285.83 g/mol ~3.5 High in DCM, moderate in EtOH
N-butyl-6-(4-chlorophenoxy)hexan-1-amine 285.83 g/mol ~3.5 Similar to 2-chloro isomer
N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine 279.46 g/mol ~4.2 High in non-polar solvents
XOB 533.45 g/mol ~5.8 Low aqueous solubility
  • Thermophysical Data: Hexan-1-amine derivatives with longer alkyl chains (e.g., butyl) exhibit lower density and refractive index compared to shorter-chain analogues. The 2-chlorophenoxy group may increase dipole-dipole interactions, affecting boiling points and solvent miscibility .

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